molecular formula C14H19BrN6O2S B2975850 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-bromobenzenesulfonamide CAS No. 2034573-97-0

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-bromobenzenesulfonamide

Cat. No.: B2975850
CAS No.: 2034573-97-0
M. Wt: 415.31
InChI Key: FZIDHGKMDZNLPG-UHFFFAOYSA-N
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Description

The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “4,6-bis(dimethylamino)-1,3,5-triazin-2-yl” part of the molecule indicates a triazine ring substituted with dimethylamino groups at the 4 and 6 positions . The “methyl” indicates a methyl group attached to the triazine ring, and “2-bromobenzenesulfonamide” suggests a benzenesulfonamide group with a bromine atom at the 2 position .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The triazine ring would be a six-membered ring with alternating carbon and nitrogen atoms. The dimethylamino groups, the bromobenzenesulfonamide group, and the methyl group would be attached to this ring .


Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions, including reactions with amines . The presence of the bromine atom could make the benzenesulfonamide group more reactive .

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the utility of related sulfonamide compounds in synthesizing a wide range of novel chemical entities. For instance, the synthesis of novel triazepines, pyrimidines, and azoles has been reported, highlighting the versatility of sulfonamide derivatives in creating new compounds with potential applications in medicinal chemistry and materials science (Khodairy, Ali, & El-wassimy, 2016).

Nucleic Acid Binding Agents

Compounds structurally related to "N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-bromobenzenesulfonamide" have been synthesized for their nucleic acid binding capabilities, showing promise in inhibiting topoisomerase II, a crucial enzyme for DNA replication and transcription. This highlights potential applications in cancer therapy and research into genetic diseases (Spychała et al., 1994).

Antioxidant and Enzyme Inhibitory Profiles

Sulphonamides incorporating 1,3,5-triazine structural motifs have shown significant antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase and tyrosinase, which are linked to neurodegenerative diseases and pigmentation disorders. This underscores the potential for these compounds in developing treatments for Alzheimer's, Parkinson's, and skin conditions (Lolak et al., 2020).

Chromatographic Applications

The derivatization of primary sulfonamides for enhanced gas-liquid chromatographic properties demonstrates the utility of these compounds in analytical chemistry, particularly for the detection and quantification of sulfonamides in biological samples. This application is critical for drug monitoring and environmental analysis (Vandenheuvel & Gruber, 1975).

Material Science and Nanotechnology

The synthesis of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition showcases the role of sulfonamide derivatives in material science, particularly in creating nanomaterials with applications in catalysis, electronics, and energy storage (Veranitisagul et al., 2011).

Future Directions

Future research could focus on fully characterizing this compound and studying its potential applications. Given the presence of the triazine ring and the benzenesulfonamide group, it could have potential uses in fields like medicine or agriculture .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN6O2S/c1-20(2)13-17-12(18-14(19-13)21(3)4)9-16-24(22,23)11-8-6-5-7-10(11)15/h5-8,16H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIDHGKMDZNLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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